2-[5-(4-bromophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone
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Overview
Description
2-[5-(4-bromophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a bromophenyl group and a quinazolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-bromophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone typically involves multiple steps. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst . The reaction conditions often include the use of bases like potassium carbonate and solvents such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization and chromatography are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-bromophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
2-[5-(4-bromophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(4-bromophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
N-(4-(4-Bromophenyl)-thiazol-2-yl)-2-chloroacetamide: Exhibits anticancer properties.
Furopyridone Derivatives: Potent cytotoxic agents against esophageal cancer.
Uniqueness
2-[5-(4-bromophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone stands out due to its unique combination of a furan ring and a quinazolinone moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C18H13BrN2O3 |
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Molecular Weight |
385.2g/mol |
IUPAC Name |
2-[5-(4-bromophenyl)furan-2-yl]-3-hydroxy-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C18H13BrN2O3/c19-12-7-5-11(6-8-12)15-9-10-16(24-15)17-20-14-4-2-1-3-13(14)18(22)21(17)23/h1-10,17,20,23H |
InChI Key |
SJQDMMADURQZHI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)C4=CC=C(C=C4)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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